molecular formula C9H17ClN2 B1531555 3-(4-Aminocyclohexyl)propanenitrile hydrochloride CAS No. 2098107-05-0

3-(4-Aminocyclohexyl)propanenitrile hydrochloride

Cat. No. B1531555
CAS RN: 2098107-05-0
M. Wt: 188.7 g/mol
InChI Key: WVZOYZGJWOPMAS-UHFFFAOYSA-N
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Description

3-(4-Aminocyclohexyl)propanenitrile hydrochloride is a chemical compound with the molecular formula C9H17ClN2 . It has an average mass of 188.698 Da and a monoisotopic mass of 188.108032 Da . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . For a more detailed analysis of its structure, it would be best to refer to a dedicated chemical database or resource.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

"3-(4-Aminocyclohexyl)propanenitrile hydrochloride" serves as a precursor in the synthesis of a wide array of heterocyclic compounds. In a notable study, 2-arylhydrazononitriles were utilized to create new, uniquely substituted heterocyclic substances. These substances demonstrated promising antimicrobial activities against various bacteria and yeast. This research exemplifies the compound's role in the development of new antimicrobial agents through complex synthetic pathways (Behbehani, H., Ibrahim, H. M., Makhseed, S., & Mahmoud, H., 2011).

Generation and Reactivity Studies

Another study explored the generation and reactivity of the 4-aminophenyl cation through the photolysis of 4-chloroaniline, demonstrating the compound's significance in understanding the behavior of aminophenyl cations in various media. This research provides valuable insights into the electrophilic properties of related compounds and their potential applications in synthetic chemistry (Guizzardi, B., Mella, M., Fagnoni, M., Freccero, M., & Albini, A., 2001).

Intramolecular Hydrogen Bonds and Anomeric Effect

A theoretical study on nitriles, including derivatives of "this compound", focused on the effects of intramolecular hydrogen bonds and the anomeric effect. This research aids in understanding the structural and electronic properties of such compounds, providing a foundation for designing new molecules with tailored properties (Fernández, B., Vázquez, S., & Ríos, M. A., 1992).

Enantioselective Biocatalytic Hydrolysis

Research involving the enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides by Rhodococcus rhodochrous showcases the application of "this compound" in producing optically active compounds. This study highlights the compound's role in biocatalysis and its potential for creating enantiomerically pure substances (Chhiba, V., Bode, M., Mathiba, K., Kwezi, W., & Brady, D., 2012).

Advanced Oxidation Processes

The degradation of RDX by various advanced oxidation processes (AOPs) investigated the efficiency of different AOPs in degrading hazardous substances. This research indirectly relates to "this compound" by showcasing the broader applicability of related nitrile compounds in environmental remediation efforts (Bose, P., Glaze, W., & Maddox, D., 1998).

Future Directions

The future directions and potential applications of 3-(4-Aminocyclohexyl)propanenitrile hydrochloride are not specified in the search results. Its use in pharmaceutical testing suggests it may have potential applications in drug development or other areas of research.

properties

IUPAC Name

3-(4-aminocyclohexyl)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c10-7-1-2-8-3-5-9(11)6-4-8;/h8-9H,1-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZOYZGJWOPMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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